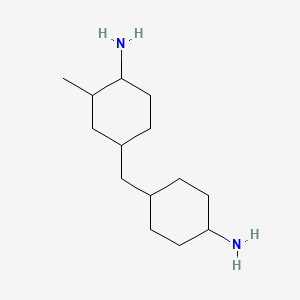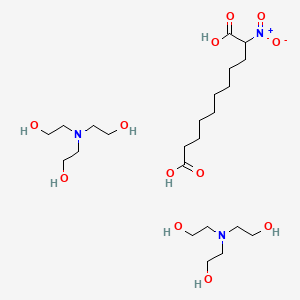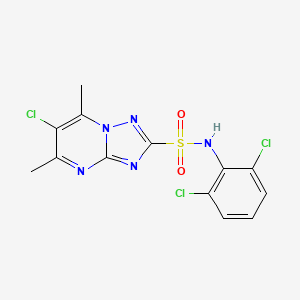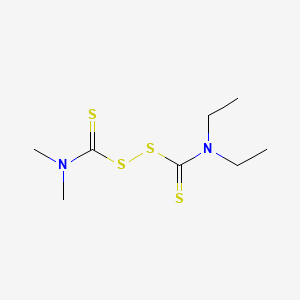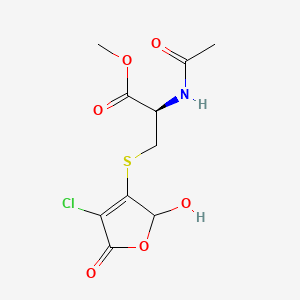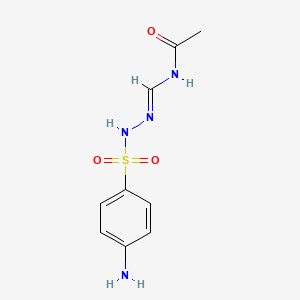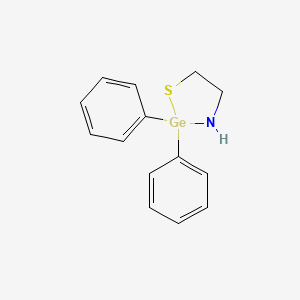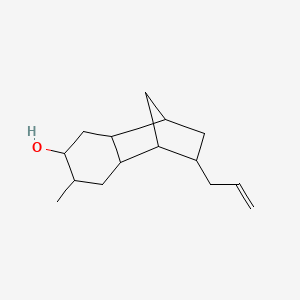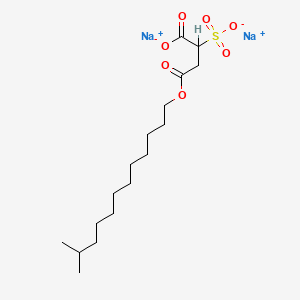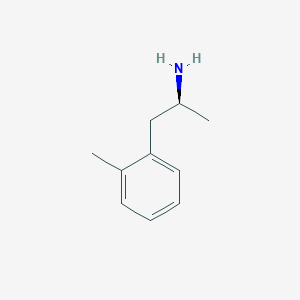
1,2,3-Butanetriol, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Butanetriol, (2S,3S)-: is a chiral compound with the molecular formula C4H10O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a butane backbone. The (2S,3S) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Butanetriol, (2S,3S)- can be synthesized through various methods. One common approach involves the reduction of 1,2,3-butanetrione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,2,3-Butanetriol, (2S,3S)- often involves biocatalytic processes. For example, the use of ketoreductase enzymes in the presence of glucose dehydrogenase can efficiently convert 1,4-dihydroxy-2-butanone to (2S,3S)-1,2,3-butanetriol . This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Butanetriol, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of butane derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Butanone derivatives.
Reduction: Butane derivatives.
Substitution: Halogenated butane derivatives.
Applications De Recherche Scientifique
1,2,3-Butanetriol, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of polymers, resins, and plasticizers
Mécanisme D'action
The mechanism of action of 1,2,3-Butanetriol, (2S,3S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Butanetriol: The non-chiral form of the compound.
1,2,4-Butanetriol: Another isomer with different hydroxyl group positions.
2,3-Butanediol: A diol with two hydroxyl groups.
Uniqueness
1,2,3-Butanetriol, (2S,3S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its non-chiral or differently substituted counterparts .
Propriétés
Numéro CAS |
122920-28-9 |
|---|---|
Formule moléculaire |
C4H10O3 |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
(2S,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1 |
Clé InChI |
YAXKTBLXMTYWDQ-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H]([C@H](CO)O)O |
SMILES canonique |
CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



